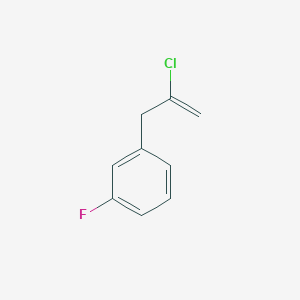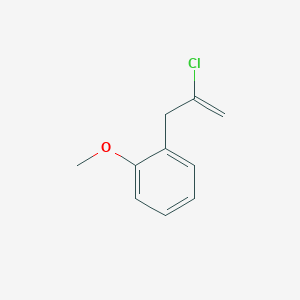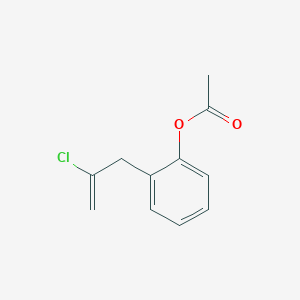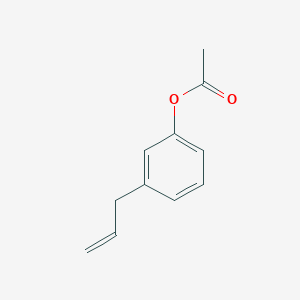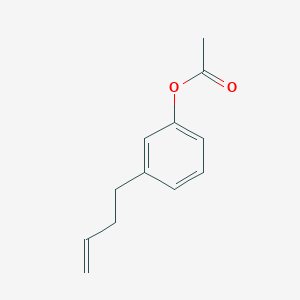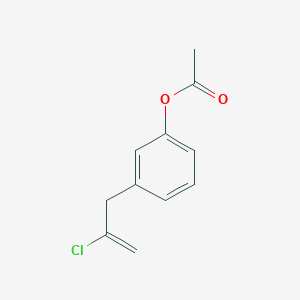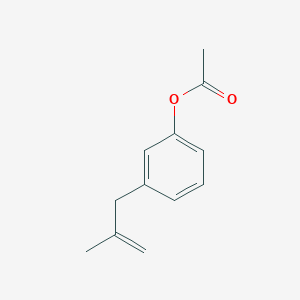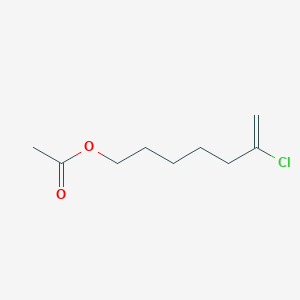
7-Acetoxy-2-chloro-1-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetoxy-2-chloro-1-heptene, also known as 6-chloro-6-heptenyl acetate, is a chemical compound with the molecular formula C9H15ClO2 . It has a molecular weight of 190.67 .
Molecular Structure Analysis
The molecular structure of 7-Acetoxy-2-chloro-1-heptene is represented by the linear formula C9H15ClO2 . The InChI code for this compound is 1S/C9H15ClO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3 .Applications De Recherche Scientifique
Thermal Decomposition in Polymers
A study by Chytrý, Obereigner, and Křivinková (1973) explored the thermal decomposition of poly-(vinyl chloride)-type polymers using model substances, including cis-5-chloro-3-heptene and cis- and trans-5-acetoxy-3-heptene. This research helps in understanding the role of internal unsaturated groups in the thermal decomposition of polymers like poly(vinyl chloride) and poly(vinyl acetate) (Chytrý, Obereigner, & Křivinková, 1973).
Synthesis of Complex Organic Compounds
Tsuji, Mizutani, Shimizu, and Yamamoto (1976) demonstrated the synthesis of complex organic compounds, such as 2,15-hexadecanedione, a precursor of muscone, from butadiene, involving the conversion of 1-acetoxy-2,7-octadiene to 1-chloro-2,7-octadiene (Tsuji et al., 1976).
Precursor for Organic Synthesis
Kunikazu and Kondo (1990) identified 1,2-diacetoxy-2-propene as a precursor of 1-acetoxy-3-chloro-2-propanone, showcasing a method of preparing complex organic compounds from simpler substances (Kunikazu & Kondo, 1990).
Intramolecular Cyclizations
Oppolzer, Swenson, and Gaudin (1988) studied Pd(O)-catalyzed cyclizations of 1-acetoxy-2-methylene-6-heptenes, highlighting the role of intramolecular reactions in the formation of complex chemical structures (Oppolzer, Swenson, & Gaudin, 1988).
Formation of Solvent-Derived Products
McCullough, Fujisaka, Nojima, and Kusabayashi (1988) examined the formation of new solvent-derived products from the ozonolysis of 1-acetoxy- and 1-chloro-2,3-diphenylindene, contributing to the understanding of chemical reactions in solvents (McCullough et al., 1988).
Synthesis of Aromatic Copolymers
Auman and Percec (1988) described the synthesis of segmented copolymers of aromatic polyether sulphone and a thermotropic liquid crystalline polyester, showing applications in materials science (Auman & Percec, 1988).
Safety And Hazards
Propriétés
IUPAC Name |
6-chlorohept-6-enyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBBRBZSLJUYJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641237 |
Source


|
| Record name | 6-Chlorohept-6-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Acetoxy-2-chloro-1-heptene | |
CAS RN |
731773-21-0 |
Source


|
| Record name | 6-Hepten-1-ol, 6-chloro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorohept-6-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



